molecular formula C14H12BrN3S B2777933 2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine CAS No. 1207007-76-8

2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine

Cat. No.: B2777933
CAS No.: 1207007-76-8
M. Wt: 334.24
InChI Key: TXYBSWFKUHHALO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core substituted with a 4-bromophenyl group and an ethylthio group

Scientific Research Applications

2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Introduction of the 4-Bromophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a brominated pyrazolo[1,5-a]pyrazine intermediate and a boronic acid derivative.

    Introduction of the Ethylthio Group: This can be accomplished through nucleophilic substitution reactions, where an ethylthiol group is introduced to the pyrazolo[1,5-a]pyrazine core using reagents like ethylthiol or ethylthiolate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, nucleophilic aromatic substitution conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl-substituted pyrazolo[1,5-a]pyrazine

    Substitution: Amino- or thio-substituted pyrazolo[1,5-a]pyrazine derivatives

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The ethylthio and bromophenyl groups can contribute to the compound’s binding affinity and specificity by interacting with hydrophobic or polar regions of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(ethylthio)pyrazolo[1,5-a]pyrazine: Lacks the bromine atom, which may affect its reactivity and binding properties.

    2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine: Contains a chlorine atom instead of a bromine atom, which can influence its chemical behavior and interactions.

    2-(4-Bromophenyl)-4-methylpyrazolo[1,5-a]pyrazine: Has a methyl group instead of an ethylthio group, potentially altering its chemical and biological properties.

Uniqueness

2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine is unique due to the presence of both the bromophenyl and ethylthio groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance its potential as a versatile scaffold for various applications in scientific research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3S/c1-2-19-14-13-9-12(17-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYBSWFKUHHALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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